![molecular formula C15H16N2O3 B4169526 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4169526.png)
2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid
説明
2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as CPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCC is a cyclic amino acid derivative that has been investigated for its biological and pharmacological properties.
科学的研究の応用
2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been investigated for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides.
In the field of drug discovery, 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been studied as a potential scaffold for the development of new drugs. 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's cyclic structure and functional groups make it a versatile building block for the synthesis of new compounds with potential therapeutic effects.
In materials science, 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been studied for its potential applications in the development of new materials with unique properties. 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's cyclic structure and functional groups make it a potential candidate for the synthesis of new polymers and materials with specific properties.
作用機序
2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In Alzheimer's disease, 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects
2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's biochemical and physiological effects are not fully understood, but it has been shown to have anti-cancer and anti-Alzheimer's disease properties in vitro. 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to have potential anti-inflammatory and anti-oxidant properties in vitro.
実験室実験の利点と制限
One advantage of using 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is its relatively easy synthesis method and high yield. 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's cyclic structure and functional groups also make it a versatile building block for the synthesis of new compounds. One limitation of using 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid. One direction is the development of new anti-cancer agents based on 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's structure and mechanism of action. Another direction is the synthesis of new materials and polymers based on 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's functional groups and cyclic structure. Additionally, further research is needed to fully understand 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's mechanism of action and potential therapeutic effects in vivo.
特性
IUPAC Name |
2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(19)20/h5-8,12-13H,1-4H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMJYVCFLKPXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-({[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4169458.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4169465.png)
![N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4169476.png)
![N-[4-benzoyl-1-(4-fluorophenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B4169483.png)
![N-(2-chlorophenyl)-2-({4-methyl-5-[(2-oxo-4-phenyl-1-pyrrolidinyl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4169503.png)
![4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4169509.png)
![6,7-dimethyl-4-(3-nitrobenzoyl)-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carbonitrile](/img/structure/B4169513.png)
![benzyl 2-amino-6-bromo-3-cyano-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4169519.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4169530.png)


